molecular formula C16H14ClFN2OS2 B2702450 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone CAS No. 851803-00-4

1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone

Cat. No. B2702450
CAS RN: 851803-00-4
M. Wt: 368.87
InChI Key: ZJAWNQJQYVTQPA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a chlorofluorophenyl group, a thiophenyl group, and an imidazole group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core imidazole ring, followed by the addition of the chlorofluorophenyl and thiophenyl groups. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. It would have a central imidazole ring, with the chlorofluorophenyl and thiophenyl groups attached at specific positions .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the chlorofluorophenyl group could undergo nucleophilic aromatic substitution reactions, while the imidazole ring could participate in various acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in water and other solvents would depend on the specific functional groups present .

Scientific Research Applications

Catalyst and Solvent-Free Synthesis Applications

This compound has been utilized in catalyst- and solvent-free synthesis methods. For instance, it plays a role in the regioselective synthesis of certain heterocyclic amides, such as (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone. These processes involve microwave-assisted Fries rearrangements and are significant for their eco-friendly and efficient nature. Theoretical studies, including density functional theory (DFT) calculations, further explore these synthetic processes, highlighting the compound's utility in organic synthesis (Moreno-Fuquen et al., 2019).

Structural Chemistry and Crystallography

The compound is significant in the field of structural chemistry and crystallography. Studies have focused on the synthesis and crystal structure of similar compounds, emphasizing their biological activities, such as antibacterial and antifungal properties. These studies contribute to our understanding of the structural aspects of heterocyclic compounds and their potential applications in pharmaceuticals (Nagaraju et al., 2018).

Formulation Development for Poorly Water-Soluble Compounds

This compound has been instrumental in the development of formulations for poorly water-soluble compounds. Research has been conducted to increase in vivo exposure of similar compounds, thereby enhancing their efficacy in medical applications. Such studies are crucial for the pharmaceutical industry, particularly in the development of new drugs and therapeutic agents (Burton et al., 2012).

Materials Science: Polyimides and Thin-Film Transistors

In the realm of materials science, this compound is relevant for the synthesis of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stability. These materials are used in applications like thin-film transistors and organic light-emitting transistors (OLETs), demonstrating the compound's significance in advanced material technologies (Tapaswi et al., 2015).

Antibacterial Activity Studies

The compound is also relevant in studies exploring antibacterial activities. Novel compounds synthesized from similar structures have been characterized and assessed for their antibacterial efficacy, contributing to the search for new antimicrobial agents (Shahana & Yardily, 2020).

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological targets. Given the presence of the chlorofluorophenyl, thiophenyl, and imidazole groups, it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards of the compound would depend on its specific biological activities. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on the compound could involve further studies on its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to determine its potential as a pharmaceutical agent .

properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2OS2/c17-13-4-1-5-14(18)12(13)10-23-16-19-6-7-20(16)15(21)9-11-3-2-8-22-11/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAWNQJQYVTQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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